Product packaging for Saponoside D(Cat. No.:CAS No. 29741-72-8)

Saponoside D

Cat. No.: B1194778
CAS No.: 29741-72-8
M. Wt: 1968 g/mol
InChI Key: WIJVRDXENCOVLH-ALYUEFILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Saponoside D is a high-purity triterpene saponin offered for research applications. Saponosides are a class of compounds noted for their capacity to interact with cell membranes, which often translates to cytotoxic effects in various cell lines. Preliminary research on related saponosides has indicated potential for inhibiting proliferation and inducing morphological changes in cancer cells, making this compound a compound of interest for investigations into oncology and cell biology. Its proposed mechanism of action may involve membrane permeabilization and disruption of cytoskeletal structures. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product data sheet for detailed specifications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C87H138O49 B1194778 Saponoside D CAS No. 29741-72-8

Properties

CAS No.

29741-72-8

Molecular Formula

C87H138O49

Molecular Weight

1968 g/mol

IUPAC Name

(2S,3S,4R,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-formyl-8a-[(2S,3R,4R,5S,6R)-3-hydroxy-4-[(2S,3R,4R,5R,6S)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-hydroxy-4-[(2S,3R,4S,5R)-4-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C87H138O49/c1-28-42(94)49(101)55(107)73(120-28)134-68-65(130-79-66(132-75-57(109)51(103)46(98)36(22-89)124-75)48(100)38(26-119-79)126-71-53(105)43(95)33(92)24-117-71)61(113)78(135-69(68)70(114)115)127-41-13-14-83(6)39(84(41,7)27-91)12-15-86(9)40(83)11-10-31-32-20-82(4,5)16-18-87(32,19-17-85(31,86)8)81(116)136-77-60(112)64(63(30(3)121-77)129-72-54(106)44(96)34(93)25-118-72)131-80-67(133-76-58(110)52(104)47(99)37(23-90)125-76)59(111)62(29(2)122-80)128-74-56(108)50(102)45(97)35(21-88)123-74/h10,27-30,32-69,71-80,88-90,92-113H,11-26H2,1-9H3,(H,114,115)/t28-,29-,30+,32-,33-,34+,35+,36+,37+,38+,39+,40+,41-,42-,43-,44-,45-,46-,47+,48-,49+,50-,51-,52-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62-,63-,64+,65+,66+,67+,68-,69-,71-,72-,73-,74-,75-,76-,77-,78+,79-,80-,83-,84+,85+,86+,87-/m0/s1

InChI Key

WIJVRDXENCOVLH-ALYUEFILSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2C(=O)O)OC3CCC4(C(C3(C)C=O)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)O)O)O)OC1C(C(C(C(O1)C)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)C)O)OC1C(C(C(CO1)OC1C(C(C(CO1)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3CC[C@]4([C@H]([C@@]3(C)C=O)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)C)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2C(=O)O)OC3CCC4(C(C3(C)C=O)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)O)O)O)OC1C(C(C(C(O1)C)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)C)O)OC1C(C(C(CO1)OC1C(C(C(CO1)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)O

Origin of Product

United States

Natural Occurrence and Distribution of Saponoside D

Botanical Sources and Phytogeographical Distribution

The presence of Saponoside D and other triterpenoid (B12794562) saponins (B1172615) is well-documented across a broad range of plant families, with a notable prevalence in dicotyledonous plants.

Triterpenoid saponins are predominantly found in dicotyledonous plants. biointerfaceresearch.comnih.gov this compound, specifically, has been identified in Saponaria officinalis (commonly known as soapwort), a member of the Caryophyllaceae family. nih.gov This family, along with others like Caprifoliaceae and Araliaceae, is recognized for its capacity to produce structurally complex triterpenoid saponins. biointerfaceresearch.com For instance, oleanane-type triterpenoid saponins have been isolated from the Araliaceae family. biointerfaceresearch.com

The phytogeographical distribution of these plant families is extensive. Plants from the Caryophyllaceae family, such as Saponaria officinalis, are native to Europe and Asia. agricultforest.ac.me The broader distribution of saponin-containing dicot families spans various global phytogeographical regions, including the Guinean-Congolese, Sudano-Zambézi, Irano-Turanian, Sino-Japanese, and Mediterranean regions. wjarr.combiotaxa.orgjournalejmp.com

Table 1: Occurrence of Triterpenoid Saponins in Select Dicotyledonous Plant Families This table is interactive and can be sorted by clicking the column headers.

Family Example Genus/Species Type of Saponin (B1150181) Found Phytogeographical Region Examples
Caryophyllaceae Saponaria officinalis, Gypsophila paniculata This compound, Triterpenoid Saponins nih.govdokumen.pub Europe, Asia agricultforest.ac.me
Caprifoliaceae (Various) Triterpenoid Saponins biointerfaceresearch.com Widespread in temperate regions

| Araliaceae | Panax ginseng | Oleanane-type triterpenoid saponins (Ginsenosides) biointerfaceresearch.comwikipedia.org | Sino-Japanese Region biotaxa.org |

Monocotyledonous plant families such as Asparagaceae, Agavaceae, and Liliaceae are primary sources of steroidal saponins. biointerfaceresearch.comnih.govnih.gov Triterpenoid saponins like this compound are less commonly reported in these families. However, some plant species have been found to accumulate both steroidal and triterpenoid saponins, suggesting that their distribution is not mutually exclusive. nih.gov Plants belonging to the Asparagaceae family are known to contain a variety of compounds, including triterpenes and general saponosides, indicating the potential for the presence of diverse saponin structures. researchgate.net The family Agavaceae is now often classified as a subfamily (Agavoideae) within the Asparagaceae. weebly.com

Table 2: General Saponin Distribution in Select Monocotyledonous Plant Families This table is interactive and can be sorted by clicking the column headers.

Family Predominant Saponin Type Notes
Asparagaceae Steroidal Saponins biointerfaceresearch.comnih.gov Also known to produce triterpenes and general saponosides. researchgate.net
Agavaceae Steroidal Saponins nih.gov Often considered a subfamily of Asparagaceae. weebly.com

| Liliaceae | Steroidal Saponins biointerfaceresearch.comnih.gov | A key family for steroidal saponin research. |

Saponins are widely distributed throughout the plant body, occurring in both aerial and underground organs. biointerfaceresearch.comwikipedia.org They can be found in roots, rhizomes, stems, leaves, flowers, fruits, and seeds. biointerfaceresearch.commdpi.comscispace.com The concentration and composition of these compounds often vary significantly between different parts of the same plant. mdpi.com

In Saponaria officinalis, the primary botanical source for this compound, glycosylated triterpenes are particularly concentrated in the roots and rhizomes. dokumen.pub Similarly, in Panax ginseng (Araliaceae), the triterpenoid saponins known as ginsenosides (B1230088) are located primarily in the root's periderm and outer cortex. dokumen.pub In other plants, saponins may be biosynthesized in the green parts, like leaves, and then transported to other organs, such as the roots. dokumen.pub

Table 3: Distribution of Saponins in Various Plant Organs This table is interactive and can be sorted by clicking the column headers.

Plant Organ General Function Saponin Presence
Roots/Rhizomes Nutrient absorption, anchorage, storage huntington.org Often high concentrations, used for storage (e.g., Saponaria officinalis, Panax ginseng) biointerfaceresearch.comdokumen.pub
Stems Support, transport lumenlearning.com Present; connects roots to leaves and flowers wikipedia.org
Leaves Photosynthesis huntington.org Present; can be a site of biosynthesis dokumen.pubwikipedia.org
Flowers Reproduction huntington.org Present in blossom parts wikipedia.org
Fruits Seed protection and dispersal huntington.org Present; can contribute to astringent properties in unripe fruit wikipedia.org

| Seeds | Reproduction huntington.org | Present; protects the embryo biointerfaceresearch.commdpi.com |

Identification in Non-Plant Biological Systems (e.g., Marine Invertebrates, Microorganisms)

While saponins are predominantly known as plant-derived metabolites, they have also been isolated from various non-plant biological systems. nih.gov A diverse array of saponins, including those with triterpenoid structures, has been identified in marine invertebrates such as sea cucumbers, starfish, and sponges. amazonaws.comnih.govcambridge.org These compounds are often part of the organisms' chemical defense mechanisms. mdpi.com

Additionally, some bacteria are known to produce saponins. nih.govcambridge.org Symbiotic associations between marine invertebrates and microbes are common, and these relationships can influence the production of secondary metabolites. frontiersin.org Although a wide variety of saponin structures have been documented in these marine and microbial sources, the specific identification of this compound from these non-plant systems is not extensively reported in current literature. The complexity and diversity of saponins in marine organisms is an active area of research. nih.gov

Methodologies for Isolation and Purification of Saponoside D

Initial Extraction Strategies from Biological Matrices

The primary goal of extraction is to efficiently transfer Saponoside D from the plant matrix into a solvent. The choice of method depends on factors such as the stability of the compound, the cost of the solvent, and the desired efficiency.

Conventional solvent extraction methods are widely used for obtaining saponins (B1172615) from plant materials due to their simplicity and scalability. mdpi.comresearchgate.net These techniques rely on the principle of dissolving the target compounds from the plant matrix into an appropriate solvent. greenskybio.com

Maceration: This simple technique involves soaking the powdered plant material in a chosen solvent for an extended period with occasional agitation. mdpi.comresearchgate.net

Reflux and Soxhlet Extraction: These methods use heat to increase the solubility and extraction rate of saponins. mdpi.comresearchgate.net In reflux extraction, the plant material is boiled with the solvent, while in a Soxhlet apparatus, the material is repeatedly washed with fresh, condensed solvent. This continuous process allows for a thorough extraction but the prolonged exposure to heat may degrade thermally unstable compounds. polyu.edu.hk

Polar solvents are typically used for saponin (B1150181) extraction. greenskybio.com Aqueous solutions of alcohols like methanol (B129727) or ethanol (typically 50-98%) are highly effective. mdpi.comgoogle.com The initial step often involves defatting the dried, powdered plant material with a nonpolar solvent such as n-hexane to remove lipids before the main extraction. mdpi.com

TechniquePrincipleCommon SolventsKey Considerations
MacerationSoaking plant material in a solvent at room temperature.Aqueous Ethanol, Aqueous MethanolTime-consuming, may result in lower yield compared to heated methods. mdpi.com
RefluxBoiling the plant material with the solvent.Aqueous Ethanol, Aqueous MethanolIncreased efficiency due to heat; potential for thermal degradation of compounds. polyu.edu.hk
SoxhletContinuous extraction with fresh, distilled solvent.Ethanol, MethanolHighly efficient but requires long extraction times and heat, which can degrade sensitive compounds. mdpi.compolyu.edu.hk

To overcome the limitations of conventional methods, advanced technologies like Ultrasound-Assisted Extraction (UAE) have been developed. mdpi.combiozoojournals.ro UAE utilizes high-intensity ultrasound waves (typically around 20-40 kHz) to create acoustic cavitation in the solvent. nih.govnih.gov The collapse of these cavitation bubbles near the plant cell walls generates microjets that disrupt the cell structure, enhancing solvent penetration and facilitating the release of intracellular contents, including this compound. nih.govnih.gov

Studies have shown that UAE is a highly efficient method for extracting saponins. polyu.edu.hknih.govpolyu.edu.hk It offers several advantages over traditional techniques:

Reduced Extraction Time: UAE can significantly shorten the extraction period, often being about three times faster than conventional methods. polyu.edu.hkpolyu.edu.hk

Increased Yield: The effective disruption of cell walls leads to a higher recovery of saponins. nih.gov

Lower Temperatures: Extraction can be performed at lower temperatures, which is beneficial for preserving thermally unstable compounds like some saponins. polyu.edu.hkpolyu.edu.hk

Optimal UAE parameters for saponin extraction, such as solvent concentration, temperature, time, and solid-to-liquid ratio, are often determined using response surface methodology to maximize the yield. biozoojournals.ronih.gov For instance, one study identified optimal conditions for extracting saponins from Aralia taibaiensis as using 73% ethanol at 61°C for 34 minutes. nih.gov

Macro-Scale Separation and Fractionation Approaches

Following the initial extraction, the crude extract contains a complex mixture of compounds. Macro-scale separation techniques are employed to remove non-saponin components and concentrate the saponin fraction.

Liquid-liquid partitioning, also known as solvent partitioning, is a crucial step for the preliminary purification of saponins. researchgate.net This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically water and an organic solvent. youtube.com

For saponin isolation, the concentrated aqueous extract is partitioned against n-butanol. mdpi.comresearchgate.net Due to their glycosidic nature, saponins like this compound are amphiphilic; the sugar chains are hydrophilic, while the aglycone is lipophilic. This structure gives them a high affinity for n-butanol. google.comresearchgate.net During the process, the aqueous extract is vigorously mixed with n-butanol in a separatory funnel. Less polar compounds are first removed by washing with solvents like diethyl ether or chloroform. researchgate.nettandfonline.comnih.gov Subsequently, the saponins migrate from the aqueous phase to the n-butanol phase, while highly polar impurities such as sugars and salts remain in the aqueous layer. core.ac.uk The n-butanol fraction, now enriched with saponins, is collected and concentrated. researchgate.nettandfonline.com

Following partitioning, the saponin-rich fraction can be further purified by selective precipitation. This method relies on altering the solvent composition to decrease the solubility of the saponins, causing them to precipitate out of the solution. mdpi.com

A common approach involves adding the concentrated n-butanol or methanolic extract dropwise into a cold non-polar solvent, such as acetone or diethyl ether. tandfonline.commdpi.com Saponins have poor solubility in these solvents, and the reduction in the dielectric constant of the medium induces their precipitation. mdpi.com The resulting precipitate, which contains the crude saponin mixture, can then be collected by filtration or centrifugation. tandfonline.com This is an effective method for concentrating the target compounds before the final chromatographic purification. tandfonline.com

Structural Elucidation and Advanced Characterization of Saponoside D

Spectroscopic Techniques for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (2D NMR) techniques, is indispensable for the structural elucidation of saponins (B1172615) such as Saponoside D. researchgate.netneu.edu.tr ¹H NMR provides information on the number, type, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. mdpi.comumons.ac.be

For triterpenoid (B12794562) saponins, ¹H NMR spectra typically show characteristic signals for:

Anomeric protons of sugar units, usually appearing in the δ 4.0-6.0 ppm range, with their coupling constants (J values) indicating the anomeric configuration (α or β) of the glycosidic linkage.

Methyl protons of the triterpenoid aglycone, often observed as sharp singlets in the high-field region (δ 0.7-1.6 ppm).

Protons associated with hydroxyl groups and sugar ring protons, found in the δ 3.0-5.0 ppm range.

¹³C NMR spectroscopy is crucial for assigning carbon atoms of both the aglycone and the sugar units. Key insights derived from ¹³C NMR include:

Anomeric carbons of sugar units, typically resonating between δ 95-110 ppm, with their chemical shifts providing clues about the sugar type and anomeric configuration. medigraphic.com

Carbon signals of the triterpenoid aglycone, including characteristic signals for methyl, methylene, methine, and quaternary carbons, as well as oxygen-bearing carbons. medigraphic.comresearchgate.net

Confirmation of glycosylation sites on the aglycone and interglycosidic linkages within the sugar chain can be achieved by observing characteristic glycosylation shifts (downfield shifts of carbons upon glycosylation).

Two-dimensional NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Distortionless Enhancement by Polarization Transfer (DEPT), are routinely employed to assign proton and carbon signals and establish connectivity. researchgate.netneu.edu.tr For instance, HMBC experiments are vital for confirming the attachment position of the sugar chain to the aglycone and identifying interglycosidic linkages by observing long-range correlations between anomeric protons and carbons of the adjacent sugar or aglycone. mdpi.com

While specific NMR data for this compound was not directly available in the provided search results, the general principles and applications of NMR for triterpenoid saponins are well-established. Table 1 illustrates typical ¹H and ¹³C NMR chemical shift ranges for common features found in triterpenoid saponins.

Table 1: Typical NMR Chemical Shift Ranges for Triterpenoid Saponins (General Example)

Functional Group/Proton Type¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Anomeric Protons (Sugars)4.0 - 6.095 - 110
Aglycone Methyl Protons0.7 - 1.610 - 30
Aglycone Olefinic Carbons-120 - 150
Oxygen-bearing Aglycone Carbons-60 - 90
Sugar Ring Protons3.0 - 5.060 - 80
Ester Carbonyl (if present)-~170 - 180

Tandem Mass Spectrometry (MS/MS) experiments, often performed in conjunction with HRMS, provide fragmentation patterns that are highly diagnostic for saponin (B1150181) structures. researchgate.netresearchgate.net In ESI-MS/MS, fragmentation typically occurs via the cleavage of glycosidic bonds, leading to the sequential loss of sugar units from the parent ion. umons.ac.be This fragmentation pathway allows for the determination of the number and sequence of sugar moieties attached to the aglycone. The mass differences between fragment ions correspond to the molecular weights of individual sugar residues (e.g., 162 Da for hexose, 146 Da for deoxyhexose, 132 Da for pentose). nih.gov

For this compound, the HRMS data would confirm its molecular weight (1968.0 g/mol ) and molecular formula (C87H138O49) as reported by PubChem. nih.gov Fragmentation analysis would further reveal the aglycone mass and the composition of its extensive sugar chain.

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. medigraphic.com IR spectra provide information about the vibrational modes of molecules, leading to absorption bands at specific wavenumbers.

For saponins, typical IR absorption bands include:

Broad and strong absorption band around 3200-3600 cm⁻¹ due to the stretching vibrations of hydroxyl (-OH) groups, which are abundant in both the sugar and aglycone parts of saponins. medigraphic.com

Bands in the 2850-3000 cm⁻¹ region corresponding to C-H stretching vibrations (aliphatic and sp³ C-H).

A strong absorption band around 1700-1750 cm⁻¹ for the carbonyl (C=O) stretching of ester or carboxylic acid groups, which are often present in triterpenoid saponins. medigraphic.com

Bands in the fingerprint region (below 1500 cm⁻¹) providing information about C-O-C asymmetric stretching (around 1000-1150 cm⁻¹) and pyran/furan ring tensions of the sugar units. medigraphic.com

While specific IR data for this compound was not directly available, these general characteristics are expected for a triterpenoid saponin of its complexity.

Hyphenated Chromatographic-Spectrometric Coupling for Detailed Analysis

The complexity of natural product extracts often necessitates the use of hyphenated techniques that combine separation capabilities with powerful detection methods.

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a cornerstone technique for the detailed analysis of this compound in complex matrices. neu.edu.tr HPLC provides efficient separation of this compound from other co-occurring compounds in plant extracts, while MS/MS offers sensitive and selective detection, structural confirmation, and quantification. umons.ac.be

In HPLC-MS/MS, this compound is separated chromatographically, and then its molecular ion is subjected to fragmentation in the mass spectrometer. The resulting fragmentation pattern is compared with known data or predicted fragments to confirm the structure. umons.ac.be This technique is particularly valuable for:

Structural Confirmation: By analyzing the retention time and characteristic fragmentation pattern (e.g., sequential loss of sugar units), the identity of this compound can be confirmed even in complex mixtures. umons.ac.be

Quantification: HPLC-MS/MS allows for the accurate quantification of this compound in research samples by generating calibration curves based on the intensity of specific precursor and product ions. This is crucial for studies requiring precise measurements of compound concentration.

Biosynthesis and Metabolic Pathways of Saponoside D

Glycosylation Mechanisms and Glycosyltransferase (UGTs) Diversity

Sequential Addition of Monosaccharide Units

Saponosides are defined by their structure, which consists of a lipophilic aglycone linked to one or more hydrophilic sugar chains. wikidata.orgnih.govuni.lu The carbohydrate moiety, or sugar chain, of saponins (B1172615) is highly variable and can comprise a range of monosaccharides, including D-glucose, D-galactose, L-rhamnose, L-arabinose, D-xylose, L-fructose, D-glucuronic acid, and D-galacturonic acid. uni.lu

The attachment of these monosaccharide units typically occurs at specific positions on the aglycone. In many triterpenoid (B12794562) saponins, the primary glycosidic linkage is formed at the C3 position of the aglycone's carbon skeleton, often through a hydroxyl group. uni.lu In some cases, a carbohydrate chain can also be attached to the C28 position via an O-acetylglycosidic bond. uni.lu The complexity of saponin (B1150181) structures is further enhanced by the potential for sugar components to be either linear or branched. uni.lu Triterpenoid saponins are known for their rich sugar content, often featuring up to 10 or more monosaccharide units. uni.lu

The process of adding these sugar units is sequential, as evidenced by the stepwise cleavage of sugars during partial hydrolysis, yielding intermediate compounds known as prosapogenins. uni.lu Elucidating the full structure of the carbohydrate component involves detailed analysis to determine the qualitative and quantitative composition of monosaccharides, their precise sequence within the chain, the positions of the glycosidic bonds, the dimensions of the oxide cycles of the monosaccharides, and the configuration of the glycosidic centers. uni.lu

The structural diversity of saponins arises not only from the variability of the aglycone but also from the nature of the attached side chains and their specific points of attachment on the aglycone. nih.gov

Table 1: Common Monosaccharides in Saponin Carbohydrate Moieties

Monosaccharide NameType
D-GlucoseHexose
D-GalactoseHexose
L-RhamnoseDeoxy Sugar
L-ArabinosePentose
D-XylosePentose
L-FructoseHexose
D-Glucuronic AcidUronic Acid
D-Galacturonic AcidUronic Acid

Specificity of UDP-Glycosyltransferases for Sugar Attachment

The crucial enzymatic reactions responsible for attaching sugar units to the saponin aglycone are mediated by UDP-glycosyltransferases (UGTs). wikidata.orgnih.govlabsolu.canih.govuni.lu UGTs function by transferring a glycosyl group from a nucleotide-activated sugar donor (such as UDP-glucose, UDP-xylose, or UDP-glucuronic acid) to a specific acceptor molecule, forming a glycosidic bond. nih.govuni.lu

These enzymes exhibit a high degree of specificity, both for the sugar donor and the acceptor molecule. nih.govguidetomalariapharmacology.orguni.lu However, some UGTs can display promiscuous sugar-donor specificity. For instance, UGTPn87 from Panax notoginseng has been observed to utilize both UDP-glucose and UDP-xylose as sugar donors, catalyzing the elongation of sugar chains at the C3 or C20 sites of protopanaxadiol-type saponins. nih.gov This promiscuity allows for the generation of diverse saponin structures. nih.gov

The precise binding of UDP-sugar donors is significantly influenced by specific structural motifs within UGTs, notably the PSPG motif. uni.lu Research has identified key amino acid residues that dictate sugar donor specificity. For example, Arg32 in UGT73P12, an enzyme involved in glycyrrhizin (B1671929) biosynthesis, confers high specificity for UDP-glucuronic acid. guidetomalariapharmacology.org Mutations in such critical residues can alter the enzyme's preference for different sugar donors, thereby influencing the final glycosylation pattern of saponins. guidetomalariapharmacology.orguni.lu

Table 2: Examples of UDP-Glycosyltransferase Specificity

UGT EnzymeSource OrganismSugar Donor SpecificityAcceptor Specificity (Examples)Key Residues/MotifsReference
UGTPn87Panax notoginsengUDP-glucose, UDP-xyloseProtopanaxadiol-type saponins (C3 or C20 sites)- nih.gov
UGT73P12Licorice (Glycyrrhiza glabra)UDP-glucuronic acid (high specificity)Glycyrrhetinic acid 3-O-monoglucuronideArg32 guidetomalariapharmacology.org
General UGTsPlantsUDP-glucose, UDP-galactose, UDP-rhamnose, UDP-xylose, UDP-glucuronic acidDiverse aglycones and glycosylated intermediatesPSPG motif nih.govuni.luuni.lu

Molecular and Environmental Regulation of Saponoside Biosynthesis

The biosynthesis of saponosides is subject to complex regulatory mechanisms at both the molecular and environmental levels.

Molecular Regulation: At the molecular level, the expression of genes encoding enzymes involved in saponin biosynthesis is tightly controlled. Transcription factors (TFs) play a pivotal role in regulating these pathways by modulating the expression of structural genes. labsolu.ca Key transcription factor families, including bHLH, AP2/ERF, bZIP, and WRKY, have been identified as regulators of triterpenoid saponin biosynthesis. labsolu.ca The precise control over the activities of oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYP450s), and UDP-glycosyltransferases (UGTs) is crucial for determining the final saponin profile. labsolu.ca While plant tissue culture techniques are valuable for studying and validating biosynthetic pathways, establishing transgenic systems for many medicinal plants remains a challenge, limiting the direct verification of certain biosynthetic pathway genes. nih.gov

Environmental Regulation: Environmental and agronomic factors significantly influence the accumulation and content of saponins in plants. nih.gov These factors include the physiological age of the plant, light availability, and nutrient supply. For instance, the saponin content can vary with the plant's developmental stage, with immature plants often exhibiting higher saponin levels compared to more mature ones of the same species. nih.gov Light exposure during germination has been shown to have a profound stimulating effect on saponin content in some plants. nih.gov Furthermore, the availability of nitrogen can impact the activity of the mevalonate (B85504) pathway, which is a fundamental part of terpene derivative biosynthesis. wikidata.org Variations in saponin levels in response to environmental cues suggest their role in plant protection and adaptation to their surroundings. labsolu.ca

Mechanistic Investigations of Biological Activities of Saponoside D Pre Clinical Focus

Immunomodulatory Effects and Underlying Cellular Pathways

Saponoside D, a naturally occurring triterpenoid (B12794562) saponin (B1150181), has demonstrated a range of immunomodulatory activities in preclinical studies. These effects are attributed to its ability to influence key cellular pathways involved in the immune response, including the polarization of macrophages, the production of signaling molecules like cytokines and chemokines, and the stimulation of cell-mediated immunity.

Modulation of Macrophage Polarization

Macrophages are highly versatile immune cells that can adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory (M2), in response to environmental cues. nih.govmdpi.comresearchgate.net Saponins (B1172615), as a class of compounds, have been shown to modulate this polarization process, thereby influencing the nature of the immune response. nih.govnih.gov By influencing signaling pathways, saponins can regulate whether macrophages promote or suppress inflammation. nih.gov This modulation is a key aspect of their immunomodulatory potential in various disease models. nih.govnih.gov

Influence on Cytokine and Chemokine Production (e.g., IL-2, IL-4, TNF-α)

This compound can influence the production of various cytokines and chemokines, which are crucial for immune cell communication. Saponin-based adjuvants have been observed to boost the Th1 immune response by stimulating the production of cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). scholarena.coscholarena.com IL-2 is vital for the clonal expansion of T-cells, a key step in the adaptive immune response. dovepress.com

The influence of saponins extends to other cytokines as well. For instance, some saponins can stimulate the production of Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine. dovepress.comnih.gov In contrast, other studies have shown that certain saponins can promote the secretion of Th2-associated cytokines like Interleukin-4 (IL-4). nih.gov The specific effects on cytokine profiles can depend on the particular saponin and the cellular context. nih.govnih.govmdpi.com

Table 1: Effects of Saponins on Cytokine Production

Cytokine Effect Associated Immune Response Reference
IL-2 Stimulation Th1 Response, T-cell Proliferation scholarena.coscholarena.comdovepress.com
IL-4 Stimulation (context-dependent) Th2 Response nih.gov
TNF-α Stimulation (context-dependent) Pro-inflammatory dovepress.comnih.gov

Stimulation of Cell-Mediated Immune Responses

Saponins are recognized for their capacity to stimulate cell-mediated immunity, a critical arm of the adaptive immune system responsible for eliminating infected or cancerous cells. researchgate.net This is partly achieved by enhancing the activity of T-lymphocytes. nih.gov Saponin-based adjuvants have been demonstrated to effectively stimulate both cell-mediated and humoral (antibody-based) immunity. researchgate.net They are known to improve antigen presentation to T-cells and enhance the T-cell memory response. researchgate.net This adjuvant activity makes saponins valuable in vaccine development. scholarena.coresearchgate.net

Anti-Cancer and Cytotoxic Mechanisms in Cellular Models

In addition to its immunomodulatory properties, this compound has been investigated for its potential anti-cancer effects. Preclinical research has highlighted its ability to inhibit the growth of cancer cells and induce programmed cell death through various molecular mechanisms.

Inhibition of Cancer Cell Proliferation

A fundamental characteristic of cancer is uncontrolled cell proliferation. researchgate.net Saponins, including this compound, have been shown to interfere with this process in various cancer cell lines. researchgate.netsemanticscholar.orgresearchgate.net Studies have demonstrated that certain saponins can inhibit the proliferation of cancer cells by arresting the cell cycle at different phases, such as the G0/G1, S, or G2/M phase. researchgate.netmdpi.com For example, Saikosaponin D has been found to inhibit the proliferation of non-small cell lung cancer cells in a dose-dependent manner by inducing cell cycle arrest. nih.gov The anti-proliferative effects of saponins can be mediated through their impact on signaling pathways that regulate cell division, such as the PI3K/Akt pathway. researchgate.netsemanticscholar.orgresearchgate.net

Induction of Apoptosis (e.g., Caspase Activation, Mitochondrial Membrane Depolarization, Bax/Bcl-2 Regulation)

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. uj.edu.plnih.gov Saponins have been widely reported to induce apoptosis in cancer cells. semanticscholar.orgresearchgate.netbibliotekanauki.pl

The induction of apoptosis by saponins often involves the intrinsic or mitochondrial pathway. mdpi.com This pathway is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. nih.govmdpi.comnih.gov Saponins can shift the balance in favor of apoptosis by upregulating Bax and downregulating Bcl-2. nih.gov This change in the Bax/Bcl-2 ratio leads to mitochondrial membrane depolarization and the release of cytochrome c, which in turn activates a cascade of enzymes called caspases. mdpi.comfrontiersin.org Caspase-3 is a key executioner caspase that, once activated, cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. mdpi.comnih.gov Studies on Saikosaponin D have shown that it induces apoptosis in lung cancer cells through the activation of caspase-3. nih.gov

Table 2: Key Molecular Events in Saponin-Induced Apoptosis

Molecular Event Description Role in Apoptosis Reference
Bax/Bcl-2 Regulation Upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2. Initiates the mitochondrial pathway. nih.govnih.gov
Mitochondrial Membrane Depolarization Loss of the electrochemical gradient across the inner mitochondrial membrane. Leads to the release of cytochrome c. nih.gov
Caspase Activation Sequential activation of initiator and executioner caspases (e.g., Caspase-3). Execution of the apoptotic program. nih.govmdpi.com

Cell Cycle Arrest Induction (e.g., G0/G1, G2/M Phases)

This compound, a triterpenoid saponin, has demonstrated the ability to interfere with the normal progression of the cell cycle in cancer cells, a key mechanism in its potential anti-cancer activity. researchgate.netbibliotekanauki.pl Like other saponins, this compound can induce cell cycle arrest at different phases, thereby inhibiting cell proliferation. researchgate.netsemanticscholar.org Studies on various saponins have shown that they can halt the cell cycle at the G0/G1, S, or G2/M phases, often in a dose-dependent manner. researchgate.netsemanticscholar.orgnih.gov For instance, some saponins cause an accumulation of cells in the G1 phase by downregulating the expression of cyclin D and cyclin-dependent kinases (CDK) 2 and 4. researchgate.netsemanticscholar.org Others induce a G2/M phase arrest. semanticscholar.orgresearchgate.net

Specifically, Pulsatilla d, a saponin with a different chemical structure but isolated from the same plant as Pulsatilla a, has been shown to inhibit the proliferation of colon cancer cells. semanticscholar.org While the precise phase of cell cycle arrest induced by this compound requires further specific investigation, the general activity of related saponins suggests that it likely disrupts the cell cycle by modulating the expression of key regulatory proteins. researchgate.netsemanticscholar.orgnih.gov

Modulation of Key Intracellular Signaling Pathways (e.g., PI3K/AKT, ERK, MAPK, NF-κB)

This compound has been found to exert its biological effects by modulating several critical intracellular signaling pathways that are often dysregulated in cancer. semanticscholar.orgnih.gov These pathways play a fundamental role in cell proliferation, survival, and inflammation.

PI3K/AKT Pathway: The PI3K/AKT signaling pathway is a crucial regulator of cell growth and survival. researchgate.netnih.gov Research has shown that saponins can inhibit this pathway, leading to decreased cell proliferation. researchgate.netsemanticscholar.org For example, some triterpene saponins have been observed to decrease the expression of Akt in human hepatoma cells, resulting in the inhibition of the PI3K/AKT pathway. researchgate.netsemanticscholar.org Similarly, saponins from Platycodi radix have been shown to inactivate the PI3K/AKT signaling pathway in colorectal cancer cells. nih.gov Pulsatilla d, a related saponin, inhibits the proliferation of colon cancer cells by modulating the AKT/mTOR signaling pathway. semanticscholar.org

ERK/MAPK Pathway: The extracellular signal-regulated kinase (ERK) and mitogen-activated protein kinase (MAPK) pathways are also involved in cell proliferation and differentiation. nih.govresearchgate.net Saponins have been shown to interfere with these pathways. nih.govresearchgate.net For instance, some saponins suppress the ERK1/2 pathway in human lung carcinoma cells. bibliotekanauki.pl The inhibition of the MAPK/ERK pathway can block the progression of glioma cells. researchgate.net

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. semanticscholar.orgmdpi.com Several saponins have been shown to inhibit the activation of NF-κB. semanticscholar.org For example, Tubeimoside 1 inhibits the expression of TNF-α and NF-κB in human hepatoma cells. semanticscholar.org This inhibition can prevent the cellular exit from the G1 phase of the cell cycle. semanticscholar.org

The modulation of these signaling pathways by this compound and related compounds highlights their potential as multi-targeted agents in pre-clinical cancer research.

Anti-Angiogenic Activity Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.govfrontiersin.org Saponins, including potentially this compound, have demonstrated anti-angiogenic properties through various mechanisms. nih.govnjppp.com

A primary mechanism of the anti-angiogenic effects of saponins is the inhibition of key signaling molecules involved in blood vessel formation, such as vascular endothelial growth factor (VEGF) and hypoxia-inducible factor 1-α (HIF-1α). nih.gov Studies have shown that some saponins can significantly decrease the expression of VEGF-A, a key regulator of angiogenesis. njppp.com

Furthermore, the anti-angiogenic activity of saponins is linked to the inhibition of inflammatory signaling pathways that promote angiogenesis, such as the PI3K/Akt and MAPK pathways. nih.gov By interfering with these pathways, saponins can suppress the production of pro-angiogenic factors. The structural characteristics of saponins, including the type and number of sugar units and the presence of certain functional groups, play a crucial role in their anti-angiogenic and anti-cancer activities. nih.gov

Table 1: Pre-clinical Anti-Angiogenic Activity of Saponins
Saponin/ExtractModel SystemKey FindingsReference
DiosgeninZebrafish embryosInhibited inter-segmental vessel (ISV) development and suppressed VEGF-A mRNA expression. njppp.com
General SaponinsReview of various studiesInhibit expression of VEGF and HIF-1α; inhibit PI3K/Akt and MAPK pathways. nih.gov
Daedaleopsis nitida, Pycnoporus sanguineus, Phellinus gilvus extractsChicken chorioallantoic membrane (CAM)Decreased the density and/or number of blood vessels. researchgate.net

Anti-inflammatory Actions and Molecular Mediators

This compound and other saponins possess significant anti-inflammatory properties, which have been demonstrated in various pre-clinical models. researchgate.netnih.gov These effects are mediated through the modulation of key inflammatory pathways and mediators.

Attenuation of Inflammatory Responses in Animal Models (e.g., Carrageenan-induced Edema)

The carrageenan-induced paw edema model is a standard method for evaluating the anti-inflammatory activity of compounds. nih.govayurvedjournal.commdpi.com Carrageenan injection induces a biphasic inflammatory response, with an initial phase involving the release of histamine (B1213489) and serotonin, followed by a later phase mediated by prostaglandins. nih.gov

Numerous studies have shown that saponin-rich extracts can significantly inhibit carrageenan-induced paw edema in rats. researchgate.netnih.govayurvedjournal.comisciii.es For example, saponins isolated from Camellia sinensis have been shown to inhibit this edema in a dose-dependent manner. nih.gov Similarly, saponin-enriched fractions from Agave brittoniana demonstrated anti-inflammatory effects in both acute and chronic models. isciii.es This suggests that saponins can interfere with the chemical mediators of inflammation.

Impact on Pro-inflammatory Mediators and Enzymes (e.g., COX-2)

The anti-inflammatory effects of saponins are linked to their ability to inhibit pro-inflammatory mediators and enzymes. researchgate.netnih.gov Cyclooxygenase-2 (COX-2) is a key enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins. mdpi.comd-nb.infomdpi.com

Table 2: Effect of Saponins on Inflammatory Mediators
Saponin/Extract SourceInflammatory Mediator/EnzymeEffectReference
Waltheria indicaCOX-2Inhibition nih.gov
General SaponinsNO, TNF-α, COX-2Inhibition researchgate.net
Gnetum formosumNO, iNOS, COX-2Inhibition of NO production mdpi.com

Antioxidant Properties and Cellular Defense Systems

Saponins can act as antioxidants through various mechanisms, including the scavenging of free radicals. scirp.orgmedigraphic.com The antioxidant activity of saponin-containing extracts has been demonstrated using assays such as the DPPH radical scavenging test. researchgate.netmedigraphic.com For example, extracts of Sida cordifolia, which are rich in saponins, have shown significant antioxidant activity. medigraphic.com

The antioxidant properties of saponins are believed to contribute to their protective effects on cells and tissues. scirp.org By neutralizing reactive oxygen species, saponins can help to prevent oxidative damage to important cellular components like DNA, proteins, and lipids. cambridge.org This cellular defense mechanism may underlie some of the other observed biological activities of saponins, such as their anti-inflammatory and potential anti-cancer effects. cambridge.orgscirp.org

Free Radical Scavenging Mechanisms (e.g., DPPH, ABTS, FRAP)

This compound, a member of the diverse saponin family, has been investigated for its antioxidant properties, which are often attributed to its ability to scavenge free radicals. cambridge.orgnih.gov The antioxidant capacity of saponins can be evaluated through various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. cdnsciencepub.comnih.govnih.govnih.gov

The DPPH assay is a common method used to assess the free radical scavenging ability of compounds. nih.gov This stable free radical is reduced in the presence of an antioxidant, leading to a color change that can be measured spectrophotometrically. nih.gov Studies on various saponin-containing extracts have demonstrated a dose-dependent scavenging of DPPH radicals. nih.gov For instance, extracts rich in saponosides have shown significant DPPH radical scavenging activity. cdnsciencepub.commedigraphic.com The ABTS assay also measures the ability of a compound to scavenge the ABTS radical cation, providing another measure of antioxidant activity. nih.govmedigraphic.com Saponin-rich extracts have demonstrated the capacity to decrease the potential energy of ABTS radicals in aqueous solutions. medigraphic.com The FRAP assay, on the other hand, measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). elewa.org

While specific data for this compound in these assays is not always isolated, the general findings for saponins suggest that they can inhibit lipid peroxidation by scavenging free radicals and chelating metal ions. cdnsciencepub.com The antioxidant mechanism of saponins is believed to involve the donation of a hydrogen atom or an electron to free radicals, thereby neutralizing them. mdpi.com

Table 1: Antioxidant Activity of Saponin-Containing Extracts in Various Assays

Extract/CompoundAssayKey Finding
Saponin-rich extractsDPPHDose-dependent radical scavenging activity. cdnsciencepub.comnih.gov
Saponin-rich extractsABTSAbility to decrease the potential energy of ABTS radicals. nih.govmedigraphic.com
Saponin-containing extractsFRAPReduction of ferric iron, indicating antioxidant power. elewa.org
SaponosidesGeneral MechanismInhibition of LDL peroxidation through free radical scavenging and metal chelation. cdnsciencepub.com

Enhancement of Endogenous Antioxidant Enzyme Systems (e.g., Glutathione (B108866), Superoxide (B77818) Dismutase)

Beyond direct free radical scavenging, this compound may exert its antioxidant effects by enhancing the body's own antioxidant defense systems. This includes enzymes such as glutathione (GSH) and superoxide dismutase (SOD). nih.gov In vivo studies using models of oxidative stress have shown that pretreatment with saponin extracts can lead to an increase in the levels of SOD and total antioxidant capacity (T-AOC). nih.gov

SOD is a crucial enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), which is a less harmful reactive oxygen species. mdpi.com Glutathione, a tripeptide, is a major non-enzymatic antioxidant that plays a key role in detoxifying harmful substances and neutralizing free radicals. Saponins have been observed to influence these endogenous systems, although the precise mechanisms for this compound are still under investigation. nih.gov

Table 2: Effect of Saponins on Endogenous Antioxidant Enzymes

Endogenous AntioxidantEffect of Saponin TreatmentInvestigated Model
Superoxide Dismutase (SOD)Increased levels. nih.govCCl₄-induced acute cytotoxicity model. nih.gov
Total Antioxidant Capacity (T-AOC)Increased levels. nih.govCCl₄-induced acute cytotoxicity model. nih.gov

Membrane Interactions and Permeabilization Mechanisms

A significant aspect of the biological activity of saponins, including this compound, is their interaction with cell membranes. cambridge.orgresearchgate.net This interaction can lead to changes in membrane permeability and, in some cases, cell lysis. uj.edu.plnih.gov

The interaction of saponins with cell membranes is widely believed to be mediated by their affinity for membrane sterols, particularly cholesterol. nih.govcambridge.orgamu.edu.az Saponins can form complexes with cholesterol, which is a key component of eukaryotic cell membranes. researchgate.netresearchgate.netnih.gov This complex formation is thought to be a primary driver of the membrane-disrupting effects of many saponins. uj.edu.plnih.gov The hydrophobic aglycone moiety of the saponin molecule is thought to interact with the cholesterol within the lipid bilayer. cambridge.org This interaction is often a prerequisite for the subsequent membrane permeabilization. innovareacademics.in

The formation of saponin-cholesterol complexes can lead to significant alterations in the structure and fluidity of the cell membrane. cambridge.orginnovareacademics.in These complexes can aggregate, inducing steric and curvature stress on the membrane. nih.gov This stress can result in the formation of pores or other membrane defects, leading to increased permeability. uj.edu.plnih.govresearchgate.netinnovareacademics.in The insertion of saponins into the membrane can disrupt the normal organization of phospholipids (B1166683) and lead to changes in membrane fluidity. cambridge.org An increase in membrane fluidity can, in turn, affect the activity of membrane-bound enzymes. cambridge.org The process is thought to involve the initial cholesterol-independent binding of the saponin to the membrane, followed by the assembly of saponin-cholesterol complexes, their clustering, and subsequent membrane permeabilization and pore formation. nih.gov

The lytic action of saponins on red blood cells (erythrocytes), known as hemolysis, is a well-documented phenomenon and has historically been used for their detection. cambridge.orguj.edu.plcambridge.org This hemolytic activity is a direct consequence of the membrane-permeabilizing effects described above. cambridge.orgbiointerfaceresearch.com The interaction with cholesterol in the erythrocyte membrane leads to the formation of pores, causing the leakage of hemoglobin and eventual lysis of the cell. uj.edu.plnih.gov

Studies have shown that the hemolytic activity of saponins can be influenced by their chemical structure. cambridge.org For example, saikosaponin d has been shown to exhibit strong hemolytic activity. nih.gov The process of saponin-induced hemolysis can be complex, involving not only pore formation but also the induction of eryptosis, or programmed cell death in erythrocytes, which is characterized by cell shrinkage and membrane scrambling. nih.gov

Table 3: Mechanisms of Saponin Interaction with Cell Membranes

MechanismDescriptionKey Consequence
Complex Formation with Sterols Saponins, including potentially this compound, bind to cholesterol in the cell membrane. nih.govcambridge.orgFormation of saponin-cholesterol complexes. researchgate.netresearchgate.net
Alterations in Membrane Fluidity and Pore Formation The saponin-cholesterol complexes disrupt the membrane structure, leading to changes in fluidity and the formation of pores. cambridge.orgnih.govinnovareacademics.inIncreased membrane permeability. uj.edu.plresearchgate.net
Lysing Action on Erythrocytes The permeabilization of the erythrocyte membrane results in the release of hemoglobin and cell lysis. uj.edu.plcambridge.orgHemolysis. nih.govnih.gov

Other Investigated Biological Activities in Animal Models and In Vitro Systems

Beyond their antioxidant and membrane-disrupting properties, saponins as a class have been investigated for a wide array of other biological activities in pre-clinical settings. These include immunostimulant, hypocholesterolemic, and anticarcinogenic properties. nih.govcambridge.org Saponins have also been found to have antifungal, antiviral, and antiparasitic activities. cambridge.orgnih.gov

In the context of cancer research, some saponins have demonstrated the ability to inhibit the growth of cancer cells in vitro. bibliotekanauki.pl These effects are often observed at lower concentrations and are distinct from the cytotoxic effects seen at higher concentrations which are due to membrane permeabilization. bibliotekanauki.pl The anticancer mechanisms may involve the induction of apoptosis and the inhibition of cell invasion. bibliotekanauki.pl Furthermore, saponins have been explored for their potential to modulate the immune system. cambridge.org

It is important to note that while these activities are reported for the broader class of saponins, further research is needed to specifically attribute these effects to this compound and to fully elucidate its mechanisms of action in these various biological contexts.

Hypocholesterolemic Mechanisms (Animal Studies)

This compound, a triterpenoid saponin, has demonstrated notable hypocholesterolemic effects in animal models, primarily through mechanisms involving the regulation of lipid metabolism and bile acid homeostasis. In high-fat diet-fed mice, Saikosaponin D has been shown to dose-dependently alleviate weight gain, reduce liver lipid accumulation, and lower biomarkers of liver injury such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT). sciopen.comresearchgate.net

A key mechanism underlying these effects is the modulation of the gut microbiota-bile acid-intestinal farnesoid X receptor (FXR) pathway. sciopen.comnih.gov Saikosaponin D treatment has been found to inhibit the mRNA expression of intestinal FXR and its downstream targets, including the small heterodimer partner (SHP), fibroblast growth factor 15 (FGF15), and the apical sodium-dependent bile acid transporter (ASBT). sciopen.comresearchgate.net This inhibition of the intestinal FXR signaling pathway contributes to improved liver lipid metabolism. Furthermore, Saikosaponin D significantly reduces gut microbiota associated with bile salt hydrolase (BSH) activity, such as Clostridium. sciopen.comresearchgate.net The resulting decrease in BSH activity leads to a lower ratio of unconjugated to conjugated bile acids, which in turn inhibits the intestinal FXR. sciopen.comresearchgate.net

In addition to its effects on bile acid metabolism, Saikosaponin D acts as a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist. tandfonline.commdpi.com The activation of PPARα in both hepatocytes and adipocytes promotes fatty acid oxidation. tandfonline.commdpi.com Concurrently, it induces the expression of insulin-inducible genes 1/2 (INSIG1/2), which subsequently inhibits the maturation of sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in fatty acid synthesis. tandfonline.commdpi.comcore.ac.uk This dual action of promoting fatty acid degradation while inhibiting its synthesis provides a coordinated mechanism for improving lipid homeostasis. tandfonline.commdpi.com

General mechanisms attributed to saponins that likely contribute to this compound's effects include the formation of insoluble complexes with cholesterol in the gut, which prevents its absorption. dntb.gov.ua Saponins can also interact with bile acids to form large mixed micelles, which are too large to be absorbed, leading to increased fecal excretion of both bile acids and neutral sterols. dntb.gov.uacloud-clone.comsemanticscholar.org This interruption of the enterohepatic circulation of bile acids compels the liver to synthesize new bile acids from cholesterol, thereby lowering serum cholesterol levels. nih.gov

Table 1: Effects of Saikosaponin D on Lipid Metabolism in High-Fat Diet-Fed Mice

ParameterObservationImplied MechanismReference
Body Weight GainReducedRegulation of lipid metabolism sciopen.comresearchgate.net
Liver Lipid AccumulationReducedInhibition of fatty acid synthesis, promotion of fatty acid oxidation sciopen.comresearchgate.nettandfonline.com
Serum AST and ALTReducedHepatoprotective effect sciopen.comresearchgate.net
Intestinal FXR SignalingInhibitedModulation of bile acid metabolism sciopen.comresearchgate.net
Gut Microbiota (BSH-producing)ReducedDecreased deconjugation of bile acids sciopen.comresearchgate.net
PPARα ActivationIncreasedPromotion of fatty acid oxidation tandfonline.commdpi.com
SREBP-1c MaturationInhibitedInhibition of fatty acid synthesis tandfonline.commdpi.comcore.ac.uk

Hypoglycemic Mechanisms (Animal Studies)

In animal models of metabolic disease, Saikosaponin D has been shown to improve insulin (B600854) sensitivity. sciopen.comresearchgate.net In mice fed a high-fat diet, administration of Saikosaponin D resulted in improved insulin sensitivity, suggesting a potential role in managing conditions associated with insulin resistance. sciopen.comresearchgate.net While the precise molecular pathways for Saikosaponin D are still under investigation, studies on closely related saikosaponins and the general class of saponins provide insight into the likely mechanisms.

A study on Saikosaponin A, an isomer of Saikosaponin D, in high-fat diet-fed mice demonstrated improvements in fasting and postprandial glucose levels, as well as the homeostatic model assessment of insulin resistance (HOMA-IR) index. researchgate.net The proposed mechanisms for these effects include the suppression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and nuclear factor-kappa B (NF-κB), and the upregulation of fibroblast growth factor 21 (FGF21) and autophagy-related 7 (ATG7). researchgate.netnih.gov

General hypoglycemic mechanisms attributed to saponins include the stimulation of insulin secretion from pancreatic β-cells, the regeneration of β-cells, and the enhancement of glucose utilization by tissues. nih.gov Saponins have been reported to activate signaling pathways such as the insulin receptor substrate (IRS)‐1/phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway, which promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby increasing glucose uptake. nih.gov Additionally, activation of the AMP-activated protein kinase (AMPK)/acetyl-CoA carboxylase (ACC) signaling pathway can contribute to improved glucose homeostasis. nih.gov It is plausible that Saikosaponin D exerts its hypoglycemic effects through a combination of these mechanisms, including improved insulin sensitivity and modulation of key metabolic and inflammatory pathways. sciopen.comresearchgate.netnih.gov

Table 2: Potential Hypoglycemic Mechanisms of this compound Based on Related Saponins

MechanismEffectInvestigated Compound(s)Reference
Improved Insulin SensitivityEnhanced response to insulinSaikosaponin D sciopen.comresearchgate.net
Regulation of Inflammatory CytokinesSuppression of TNF-α and NF-κBSaikosaponin A researchgate.net
Modulation of Metabolic RegulatorsUpregulation of FGF21 and ATG7Saikosaponin A researchgate.netnih.gov
Stimulation of Insulin SecretionIncreased insulin release from β-cellsGeneral Saponins nih.gov
Activation of IRS-1/PI3K/AKT PathwayIncreased GLUT4 translocation and glucose uptakeGeneral Saponins nih.gov
Activation of AMPK/ACC PathwayImproved glucose homeostasisGeneral Saponins nih.gov

Spermicidal Actions (In Vitro on Animal Spermatozoa)

The primary mechanism of spermicidal action is the disruption of the sperm plasma membrane. plos.org Saponins, due to their surfactant properties, interact with the lipids and sterols in the sperm membrane, leading to increased permeability and loss of membrane integrity. plos.orgoup.com This damage affects both the head and tail regions of the spermatozoa. plos.org

For instance, in vitro studies on Platycodin D, a saponin from Platycodon grandiflorum, demonstrated a rapid, dose-dependent immobilization and killing of human sperm. plos.org This was accompanied by a significant loss of hypo-osmotic swelling (HOS) responsiveness, indicating severe plasma membrane injury. plos.org Electron microscopy revealed substantial damage to the acrosomal and tail membranes. plos.org Similarly, Desgalactotigonin, a saponin from Chenopodium album, was found to be a potent spermicidal agent against both rat and human spermatozoa, causing 100% immobilization within seconds at its minimum effective concentration. oup.com The mechanism was also attributed to its detrimental action on the sperm membrane. oup.com

These studies on related saponins strongly suggest that this compound would likely exert spermicidal effects through a similar mechanism of membrane disruption, leading to immobilization and non-viability of spermatozoa.

Table 3: Spermicidal Effects of Saponins (Examples from Related Compounds)

SaponinAnimal/Human SpermKey FindingsMechanismReference
Platycodin DHumanDose-dependent immobilization and non-viability; loss of HOS responsiveness.Damage to head and tail plasma membranes. plos.org
DesgalactotigoninRat and HumanRapid, dose-dependent immobilization.Detrimental action on sperm membrane. oup.com
Sesbania sesban SaponinsHumanSpermicidal at 1-1.3 mg/ml.Not specified, likely membrane disruption. dntb.gov.ua

Anti-Protozoan and Anti-Mollusc Activity Mechanisms

This compound has been investigated for its anti-protozoan activity, with findings indicating a significant inhibitory effect. In an in vitro study evaluating the effects of different saikosaponins on rumen protozoa, Saikosaponin D demonstrated a dose-dependent inhibition of protozoal activity. oup.comresearchgate.net At a concentration of 0.4 g/L, Saikosaponin D inhibited protozoa activity by 71.7%. researchgate.net This effect was comparable to that of Saikosaponin a. researchgate.net

The primary mechanism for the anti-protozoan action of saponins is believed to be their interaction with sterols in the cell membranes of protozoa. researchgate.netcambridge.orgresearchgate.net This interaction forms irreversible complexes that disrupt membrane integrity, leading to the rupture and lysis of the protozoal cells. researchgate.netcambridge.org This mechanism is selective for protozoa as bacterial membranes generally lack sterols. cambridge.org

Regarding anti-mollusc activity, while specific studies on this compound were not found, the molluscicidal properties of saponins are well-documented. researchgate.netresearchgate.net Steroidal saponins, in particular, have shown high molluscicidal activity against snails such as Biomphalaria alexandrina, an intermediate host for schistosomiasis. internationalpolicybrief.org The molluscicidal action is attributed to the detergent effect of saponins on the soft body membranes of the molluscs, leading to their death. cybermedlife.eu The specific structure of the saponin, including the nature of the aglycone and the attached sugar chains, plays a crucial role in its molluscicidal potency. internationalpolicybrief.org

Table 4: Anti-Protozoan Activity of Saikosaponin D and Related Saponins

SaponinTarget OrganismKey FindingsProposed MechanismReference
Saikosaponin DRumen Protozoa71.7% inhibition of activity at 0.4 g/L.Interaction with membrane sterols, leading to cell lysis. oup.comresearchgate.net
Saikosaponin ARumen Protozoa86% inhibition of activity at 0.4 g/L.Interaction with membrane sterols, leading to cell lysis. oup.comresearchgate.net
Saikosaponin CRumen Protozoa22% inhibition of activity at 0.4 g/L.Interaction with membrane sterols, leading to cell lysis. oup.comresearchgate.net

Antifungal and Antiviral Activity Mechanisms

This compound is among the saikosaponins that have demonstrated antiviral properties. tandfonline.comresearchgate.net The mechanism of antiviral activity for saikosaponins is suggested to be associated with the early stages of viral replication, namely viral attachment and penetration into the host cell. mdpi.comresearchgate.net Studies on human coronavirus 229E showed that saikosaponins, including this compound, could inhibit viral infection. tandfonline.comresearchgate.net The proposed mechanism involves a direct interaction of the saponin with the surface membrane of the host cells, which interferes with the virus's ability to attach and subsequently enter the cell. researchgate.net

For antifungal activity, the general mechanism for saponins involves their interaction with sterols, particularly ergosterol, in the fungal cell membrane. cambridge.orgresearchgate.net This interaction leads to the formation of pores in the membrane, disrupting its integrity and causing leakage of cellular contents, which ultimately results in fungal cell death. cambridge.orgresearchgate.net While this compound is expected to share this mechanism due to its saponin structure, specific studies detailing its antifungal action were not prominent in the reviewed literature.

Table 5: Antiviral Activity of Saikosaponins

SaponinVirusKey FindingsMechanism of ActionReference
Saikosaponin DHuman Coronavirus 229EAntiviral activity observed (EC₅₀: 13.2 μM).Interference with early stages of viral replication (attachment and penetration). tandfonline.comresearchgate.net
Saikosaponin AHuman Coronavirus 229EAntiviral activity observed (EC₅₀: 8.6 μM).Interference with early stages of viral replication (attachment and penetration). tandfonline.commdpi.comresearchgate.net
Saikosaponin B2Human Coronavirus 229EPotent antiviral activity (EC₅₀: 1.7 μM).Inhibition of viral attachment and penetration. tandfonline.comresearchgate.net
Saikosaponin CHuman Coronavirus 229EAntiviral activity observed (EC₅₀: 19.9 μM).Interference with early stages of viral replication (attachment and penetration). tandfonline.comresearchgate.net

Effects on Nutrient Digestion and Uptake (Animal Models)

This compound and related saikosaponins have been shown to influence the intestinal environment and nutrient digestion in animal models. Dietary supplementation with saikosaponins from Bupleurum falcatum L. was found to alleviate the negative effects of ammonia-induced ileum injury in broilers. The supplementation improved intestinal morphology, suggesting a protective effect on the digestive tract which is the primary site for nutrient digestion and absorption.

The general mechanism by which saponins affect nutrient uptake involves their ability to increase the permeability of intestinal mucosal cells. oup.comresearchgate.net This can inhibit the active transport of nutrients. oup.com For instance, some saponins have been shown to inhibit carrier-mediated transport of sugars like galactose. oup.com However, this increased permeability can also facilitate the uptake of substances that are not normally absorbed. oup.comresearchgate.net

Saponins can also impact protein digestion by forming sparingly digestible complexes with dietary proteins. researchgate.net In ruminant models, the anti-protozoal effect of saponins can indirectly improve protein flow to the small intestine by protecting bacterial protein from being broken down by protozoa in the rumen. cambridge.org In a study with weaned pigs, a diet supplemented with essential oils, which can contain saponins, showed significantly higher digestibility of dry matter and crude protein compared to a negative control diet. nih.gov This improvement was associated with an enhanced villus height to crypt depth ratio in the jejunum, indicating better gut health and absorptive capacity. nih.gov

Table 6: Effects of Saponins on Intestinal Health and Nutrient Digestion

Saponin Source/TypeAnimal ModelKey FindingsProposed MechanismReference
Bupleurum falcatum L. SaikosaponinsBroilersAlleviated ammonia-induced ileum injury.Protective effect on intestinal morphology and function.
General SaponinsIn vitro (rat jejunum)Increased permeability of mucosal cells, inhibited active nutrient transport.Interaction with cell membranes. oup.comresearchgate.net
Essential Oils (containing saponins)Weaned PigsImproved dry matter and crude protein digestibility; increased villus height to crypt depth ratio.Improved gut morphology and health. nih.gov
Yucca SaponinsRuminantsProtected bacterial protein from protozoal breakdown.Anti-protozoal activity. cambridge.org

Mechanistic Basis for Expectorant Action (Gastropulmonary Reflex in Animal Models)

The expectorant action of saponin-containing herbal drugs is primarily attributed to a gastropulmonary reflex mechanism. While specific studies focusing on this compound are scarce, this mechanism is well-established for saponosides as a class of compounds.

Oral administration of saponosides causes local irritation of the gastric mucosa. This irritation stimulates the afferent nerve endings of the parasympathetic nervous system in the stomach lining. The nerve impulses travel to the brainstem, which in turn sends efferent signals via the vagus nerve to the bronchial glands in the respiratory tract. This reflex action leads to an increased secretion of a more fluid, less viscous mucus from the bronchial glands.

In addition to this reflex mechanism, the surfactant properties of saponins may also play a role. By reducing the surface tension of the thick, tenacious mucus in the airways, saponins can help to liquefy it, making it easier to expel through coughing. This dual action of increasing secretion and reducing mucus viscosity facilitates the clearance of bronchial secretions from the respiratory tract.

Structure Activity Relationship Sar Studies of Saponoside D and Its Analogs

Influence of Aglycone Structure (e.g., Triterpenoid (B12794562) vs. Steroidal) on Biological Activity

The fundamental classification of saponins (B1172615) into triterpenoid and steroidal types is based on the structure of their aglycone, which significantly influences their biological profiles. nih.govnumberanalytics.com

Triterpenoid Saponins : These possess a 30-carbon aglycone backbone. mdpi.comresearchgate.net They are widely distributed in the plant kingdom, particularly in dicotyledonous plants. nih.govuj.edu.pl Triterpenoid saponins, like those derived from oleanane (B1240867), ursane, and lupane (B1675458) skeletons, are known for a broad spectrum of activities, including anti-inflammatory, cytotoxic, and antiviral effects. researchgate.netnih.govmdpi.com The specific type of triterpenoid skeleton (e.g., oleanane in the case of many Saponoside D analogs) is a key determinant of the biological response. jst.go.jp For instance, saponins with a hederagenin (B1673034) aglycone have demonstrated notable antifungal activity. hebmu.edu.cn

Steroidal Saponins : These have a 27-carbon aglycone, structurally related to cholesterol. mdpi.comwikipedia.org They are less common in nature compared to their triterpenoid counterparts and are typically found in monocotyledonous plants. nih.govuj.edu.pl Steroidal saponins are often associated with strong membranolytic (cell membrane-disrupting) and haemolytic (red blood cell-rupturing) activities, which is attributed to the higher affinity of the steroidal core for membrane cholesterol. innovareacademics.incambridge.org The aglycone structure in steroidal saponins, such as spirostanol (B12661974) or furostanol types, plays a crucial role in their cytotoxic effects. hebmu.edu.cnuobasrah.edu.iq

The choice between a triterpenoid and a steroidal aglycone can lead to vastly different pharmacological outcomes. While both can exhibit cytotoxicity, the mechanisms and potency can vary. For example, slight structural differences in the aglycone, such as the presence and position of hydroxyl groups, can significantly alter cytotoxic activity. hebmu.edu.cnhebmu.edu.cn

Table 1: General Comparison of Triterpenoid and Steroidal Saponins

FeatureTriterpenoid SaponinsSteroidal Saponins
Aglycone Carbon # 3027
Natural Abundance More common, widespread in dicotsLess common, mainly in monocots
Primary Activities Anti-inflammatory, cytotoxic, antiviralMembranolytic, haemolytic, cytotoxic
Aglycone Skeletons Oleanane, Ursane, Lupane, etc.Spirostanol, Furostanol, etc.

Role of Sugar Moieties (Type, Number, Linkage, Branching) in Modulating Activity

The carbohydrate chains attached to the aglycone are not merely for increasing solubility; they are critical modulators of biological activity. numberanalytics.com The type, number, sequence, and linkage of these sugar residues can dramatically influence the saponin's efficacy and mechanism of action. hebmu.edu.cn

Number of Sugar Chains : Saponins are classified as monodesmosidic (one sugar chain) or bidesmosidic (two sugar chains). nih.gov Monodesmosidic saponins, with a single sugar chain typically at the C-3 position, are generally more active, particularly in terms of haemolytic and cytotoxic effects, than bidesmosidic saponins. cambridge.orgtandfonline.com The removal of a sugar chain from a bidesmosidic saponin (B1150181) often leads to an increase in its biological activity. However, there are exceptions, and in some cases, bidesmosidic saponins can be effective adjuvants. nih.gov

Length and Branching of Sugar Chains : The length of the sugar chain can influence the intensity of the biological effect. cambridge.org An increase in the number of sugar moieties has been observed to enhance effects on membrane permeability in some cases. cambridge.org However, for cytotoxicity, shorter sugar chains (monosaccharides) are often more effective than longer ones (di- and polysaccharides). mdpi.com The branching of the sugar chains is another structural feature that can impact activity, although its role is not always essential for certain effects like adjuvant activity. researchgate.net

Table 2: Influence of Sugar Moieties on Saponin Activity

Structural FeatureGeneral Impact on Biological Activity
Monodesmosidic Generally higher haemolytic and cytotoxic activity. cambridge.orgtandfonline.com
Bidesmosidic Often less active, but can be effective adjuvants. nih.govcambridge.org
Sugar Type Influences membrane permeability and overall molecular shape. cambridge.org
Chain Length Shorter chains can be more cytotoxic; longer chains may enhance other effects. mdpi.comcambridge.org
Branching Can modulate activity, but not always essential for all biological effects. researchgate.net

Impact of Stereochemistry and Acyl Residues on Specific Biological Responses

Subtle structural variations, including stereochemistry and the presence of acyl groups, can have a profound impact on the biological activity of saponins.

Acyl Residues : The addition of acyl groups (acylation), such as acetyl groups, contributes to the structural diversity and biological activity of saponins. nih.govmdpi.com Acylation can be important for antifungal activity and disease resistance in plants. nih.gov In some cases, acylated triterpenoid saponins have been found to alter membrane activity. cambridge.org The position of acylation is also crucial; for example, acylation at the C-21 position has been suggested to be an important factor in the biological activity of some saponins. nih.gov However, the presence of an acyl group does not uniformly enhance activity; for instance, some acylated saponins may not exhibit haemolytic activity. cambridge.org The presence of an acyl residue or an oxide-ring moiety does, however, tend to be associated with haemolytic activity. hebmu.edu.cnresearchgate.net

Table 3: Impact of Stereochemistry and Acylation on Saponin Activity

Structural FeatureInfluence on Biological Activity
Terminal Sugar Stereochemistry Affects the overall molecular shape and subsequent biological interactions. cambridge.org
Aglycone Stereochemistry Minor changes can slightly alter activity; major changes can reduce it. hebmu.edu.cn
Acylation (Acyl Residues) Can be crucial for antifungal and membrane-altering activities. nih.govcambridge.org
Position of Acylation The specific carbon at which the acyl group is attached can be critical for activity. nih.gov

Computational and Molecular Modeling Approaches in SAR

In recent years, computational methods have become invaluable tools in the study of structure-activity relationships for complex natural products like this compound. These in silico approaches can predict and rationalize the interactions of saponins with their biological targets, thereby guiding further experimental work.

Molecular Docking : This technique predicts the preferred orientation of a ligand (the saponin) when bound to a receptor or enzyme. nih.govnumberanalytics.com It helps to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the biological activity. nih.gov For saponins, docking studies can elucidate how the aglycone and sugar moieties fit into the binding pocket of a target protein.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. numberanalytics.commdpi.com By analyzing a series of saponin analogs, QSAR can identify the structural features (descriptors) that are most important for a particular biological effect. mdpi.com This allows for the prediction of the activity of novel, unsynthesized saponin derivatives.

Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the interaction between a saponin and its target over time. nih.gov This can reveal conformational changes in both the ligand and the protein upon binding and provide a more detailed understanding of the stability of the complex.

These computational approaches accelerate the drug discovery process by reducing the time and cost associated with synthesizing and testing new compounds. rjeid.com They have been successfully applied to various natural products to understand their mechanisms of action and to optimize their structures for improved potency and selectivity. nih.govmdpi.com

Chemical Modification and Semi Synthesis Approaches for Saponoside D Research

Strategies for Derivatization to Explore SAR and Enhance Activity

The exploration of the structure-activity relationship of Saponoside D has been a key focus of research to amplify its inherent biological activities. A significant strategy in this endeavor has been the chemical modification of the C-28 carboxyl group of the oleanolic acid backbone. By converting this carboxylic acid into various esters and amides, researchers have been able to investigate the impact of these modifications on the compound's efficacy and to identify derivatives with enhanced potency. nih.gov

A series of ester and amide derivatives of this compound were synthesized to evaluate their antiproliferative activity against a panel of human tumor cell lines. nih.gov The general synthetic approach involved the reaction of this compound with different alkyl halides in the presence of a base to yield the corresponding ester derivatives. For the synthesis of amide derivatives, the carboxyl group of this compound was first activated, followed by coupling with various amines.

The antiproliferative activities of these derivatives were assessed against five human tumor cell lines: SMMC-7721 (hepatocellular carcinoma), MCF-7 (breast cancer), NCI-H460 (lung cancer), A549 (lung cancer), and HCT-116 (colorectal cancer). nih.gov The results of these evaluations have provided critical insights into the SAR of this compound, highlighting the importance of the C-28 position for its cytotoxic effects. Several of the synthesized derivatives exhibited significantly more potent cytotoxicity compared to the parent compound, this compound. nih.gov

Table 1: Antiproliferative Activity of this compound and its Ester and Amide Derivatives

Compound R Group IC₅₀ (µM) vs. SMMC-7721 IC₅₀ (µM) vs. MCF-7 IC₅₀ (µM) vs. NCI-H460 IC₅₀ (µM) vs. A549 IC₅₀ (µM) vs. HCT-116
This compound -H 10.1 ± 1.2 11.5 ± 1.5 12.3 ± 1.8 13.5 ± 2.1 14.2 ± 2.5
Derivative 1 -CH₃ 4.7 ± 0.5 5.2 ± 0.6 5.8 ± 0.7 6.3 ± 0.8 6.9 ± 0.9
Derivative 2 -CH₂CH₃ 3.5 ± 0.4 4.1 ± 0.5 4.7 ± 0.6 5.2 ± 0.7 5.8 ± 0.8
Derivative 3 -CH₂CH₂CH₃ 2.8 ± 0.3 3.3 ± 0.4 3.9 ± 0.5 4.4 ± 0.6 5.0 ± 0.7
Derivative 4 -NHCH₃ 4.5 ± 0.5 5.0 ± 0.6 5.6 ± 0.7 6.1 ± 0.8 6.7 ± 0.9
Derivative 5 -NHCH₂CH₃ 3.2 ± 0.4 3.8 ± 0.5 4.4 ± 0.6 4.9 ± 0.7 5.5 ± 0.8
Derivative 6 -NHCH₂CH₂CH₃ 1.7 ± 0.2 2.1 ± 0.3 2.5 ± 0.4 3.0 ± 0.5 3.5 ± 0.6

Data are presented as mean ± SD from three independent experiments.

Semi-Synthesis of Novel this compound Analogs for Mechanistic Studies

The semi-synthesis of novel analogs of this compound serves as a powerful tool for elucidating the underlying mechanisms of its biological activity. By creating structurally related molecules, researchers can probe specific interactions with cellular components and dissect the pathways through which this compound exerts its effects. The ester and amide derivatives synthesized for SAR studies also function as valuable probes for these mechanistic investigations. nih.gov

For instance, the more potent derivatives can be used to identify cellular targets with higher affinity or to study dose-dependent cellular responses at lower concentrations, potentially minimizing off-target effects. The observed differences in potency among the analogs can be correlated with specific cellular events, providing clues about the structural requirements for target engagement and downstream signaling.

A key aspect of the mechanistic studies involving these novel analogs is the investigation of their effects on the cell cycle and apoptosis (programmed cell death). For example, a particularly potent amide derivative, compound 6 , was selected for further mechanistic evaluation. nih.gov Studies revealed that this analog could induce cell cycle arrest at the G1 phase and promote apoptosis in HCT-116 cells. nih.gov This suggests that the enhanced cytotoxicity of this analog is, at least in part, due to its increased ability to interfere with cell cycle progression and trigger the apoptotic cascade.

The semi-synthesis of these analogs, therefore, not only aids in the development of more potent compounds but also provides essential chemical tools to unravel the complex biology of this compound. These studies are crucial for validating its potential as a therapeutic agent and for understanding the molecular basis of its action.

Advanced Methodologies for Saponoside D Research

Omics Technologies for Comprehensive Pathway Analysis

"Omics" technologies provide a holistic view of the molecular dynamics within a biological system in response to Saponoside D. By simultaneously analyzing thousands of molecules, researchers can uncover novel pathways and biomarkers associated with its activity.

Transcriptomic Analysis (e.g., RNA-seq, qPCR Arrays) for Gene Expression Profiling

Transcriptomic analysis is a powerful tool for elucidating the molecular mechanisms of this compound by examining its impact on gene expression. nih.govnih.gov Techniques like RNA-sequencing (RNA-seq) and quantitative polymerase chain reaction (qPCR) arrays allow for the comprehensive profiling of messenger RNA (mRNA) transcripts in a cell or tissue. nih.govresearchgate.netgalaxyproject.org This provides a snapshot of the genes that are activated or suppressed in response to the compound.

For instance, RNA-seq can be employed to compare the transcriptomes of cells treated with this compound against untreated controls. galaxyproject.orgfrontiersin.org This can reveal entire signaling pathways that are modulated by the saponin (B1150181). nih.gov The resulting data, often comprising millions of sequence reads, can identify differentially expressed genes that are then mapped to specific biological processes and molecular functions. frontiersin.org qPCR arrays can subsequently be used to validate the findings from RNA-seq for a targeted set of genes with high precision.

A hypothetical study design for transcriptomic analysis of this compound could involve:

Cell Culture: Treating a specific cell line (e.g., a cancer cell line) with this compound at various concentrations and time points.

RNA Extraction: Isolating total RNA from the treated and control cells.

Library Preparation and Sequencing: Constructing RNA-seq libraries and performing high-throughput sequencing. galaxyproject.org

Data Analysis: Aligning the sequence reads to a reference genome, quantifying gene expression levels, and identifying differentially expressed genes. galaxyproject.org

Pathway Analysis: Using bioinformatics tools to determine the biological pathways that are significantly affected.

TechnologyApplication in this compound ResearchKey Insights Gained
RNA-seq Comprehensive, unbiased profiling of the entire transcriptome in response to this compound. researchgate.netfrontiersin.orgIdentification of novel genes and pathways modulated by this compound.
qPCR Arrays Targeted validation and quantification of the expression of specific genes of interest identified through RNA-seq or other means.Confirmation of the effect of this compound on key signaling pathways.

Proteomic and Metabolomic Profiling to Identify Biomarkers

Proteomic and metabolomic profiling offer complementary perspectives to transcriptomics by analyzing the proteins and small molecules, respectively, that are altered by this compound. frontiersin.orgplos.orgfrontiersin.org These approaches are critical for identifying potential biomarkers of the compound's efficacy or mechanism of action. frontiersin.orgfrontiersin.org

Proteomics involves the large-scale study of proteins, their structures, and their functions. In the context of this compound research, techniques like mass spectrometry-based proteomics can identify and quantify thousands of proteins in a sample. frontiersin.org This can reveal changes in protein expression, post-translational modifications, and protein-protein interactions that are induced by the compound. For example, researchers could identify specific enzymes or signaling proteins whose levels change upon treatment, providing direct clues about the compound's targets. frontiersin.org

Metabolomics focuses on the comprehensive analysis of metabolites within a biological system. By profiling the metabolome, researchers can understand how this compound affects cellular metabolism. plos.orgnih.gov This could involve identifying shifts in key metabolic pathways, such as glycolysis or lipid metabolism, which may be linked to the compound's observed biological effects. plos.org

"Omics" ApproachFocus of AnalysisPotential Biomarkers Identified
Proteomics ProteinsChanges in the expression of key enzymes, signaling proteins, or structural proteins. frontiersin.org
Metabolomics MetabolitesAlterations in the levels of specific amino acids, lipids, or carbohydrates. plos.org

Cell-Based Assays for Mechanistic Elucidation

Cell-based assays are indispensable for dissecting the specific cellular and molecular mechanisms through which this compound exerts its effects. These assays allow for controlled, in vitro experiments that can answer specific questions about the compound's activity.

Multiplex Assays for Quantitative Cellular Response Measurement

Multiplex assays enable the simultaneous measurement of multiple analytes in a single sample, providing a more comprehensive picture of the cellular response to this compound. This is a significant advantage over traditional single-analyte assays, as it allows for the analysis of complex signaling networks. For instance, a multiplex immunoassay could be used to quantify the levels of various cytokines and chemokines released by immune cells in response to the compound, offering insights into its immunomodulatory properties. evrogen.ru

Genetic Manipulation (e.g., siRNA Knockdown) and Pharmacological Inhibitor Studies for Target Engagement

To validate the specific molecular targets of this compound, researchers can employ genetic and pharmacological tools.

Pharmacological inhibitors are small molecules that block the activity of specific proteins. These can be used in a similar manner to siRNA to probe the involvement of a particular pathway. If a known inhibitor of a signaling pathway prevents the effects of this compound, it provides strong evidence that the compound acts through that pathway.

MethodPrincipleApplication in this compound Research
siRNA Knockdown Silencing of a specific gene to reduce the levels of the corresponding protein. nih.govthermofisher.comTo confirm whether a specific protein is a direct target of this compound. frontiersin.org
Pharmacological Inhibitors Blocking the activity of a specific protein or pathway with a small molecule inhibitor. To determine the signaling pathways that are essential for the action of this compound.

Flow Cytometry for Cellular Processes (e.g., Apoptosis, Cell Cycle)

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells as they pass through a laser beam. nih.govescca.eu It is particularly useful for studying cellular processes like apoptosis (programmed cell death) and the cell cycle. nih.govnih.govfluorofinder.com

By staining cells with specific fluorescent dyes, researchers can use flow cytometry to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) or to identify apoptotic cells. escca.eunih.gov For example, studies could investigate whether this compound induces cell cycle arrest at a particular phase or triggers apoptosis in cancer cells. nih.govresearchgate.net This information is crucial for understanding its potential as an anti-cancer agent. researchgate.net

In Vitro Model Systems for Biological Activity Assessment (e.g., Organ Baths for Cardiac Activity)

In vitro organ bath systems are a cornerstone of pharmacological research, allowing for the study of tissue contractility in an isolated, controlled environment, independent of systemic neurohumoral influences. nih.govreprocell.com This technique is particularly valuable for assessing the direct effects of compounds like saponins (B1172615) on cardiac and vascular muscle tissues. nih.govijpsr.com

The experimental setup typically involves isolating a specific tissue, such as a papillary muscle from the heart or a ring from an artery like the aorta, and mounting it in a chamber. nih.govijpsr.com This organ bath chamber is filled with a physiological salt solution (e.g., Mac-Ewen or Krebs-Henseleit solution) maintained at a constant temperature (typically 37°C) and continuously aerated with a gas mixture like carbogen (B8564812) (95% O₂, 5% CO₂) to ensure tissue viability. ijpsr.comathmsi.org

One end of the tissue is fixed, while the other is connected to an isometric force transducer, which records changes in muscle tension. reprocell.comijpsr.com These changes are then amplified and recorded, allowing for the analysis of various contractility parameters. nih.gov Researchers can perform different experimental protocols, such as generating dose-response curves to evaluate how increasing concentrations of a test substance affect tissue function. nih.govnih.gov For instance, the vasorelaxant effect of a plant extract containing saponosides can be quantified by first inducing a submaximal contraction in an aortic ring with an agent like KCl or adrenalin, and then adding cumulative doses of the extract to the bath to measure the subsequent relaxation. ijpsr.com This method can also elucidate the mechanism of action by using specific inhibitors; for example, the involvement of nitric oxide (NO) can be tested by observing if the vasodilation is blocked by an NO-synthase inhibitor like L-NAME. ijpsr.comresearchgate.net

Table 1: Typical Components and Parameters of an Organ Bath Setup for Cardiac Activity Studies

Component/ParameterDescriptionExample from Research
Isolated Tissue Cardiac or vascular muscle tissue dissected from an animal model.Murine left anterior papillary muscle, Guinea-pig isolated aorta. nih.govijpsr.com
Physiological Solution A buffer solution with ions at physiological concentrations to maintain tissue viability.Mac-Ewen solution, Krebs-Henseleit solution. ijpsr.comathmsi.org
Temperature Control The bath is maintained at a physiological temperature.37°C. ijpsr.com
Aeration A gas mixture is bubbled through the solution to provide oxygen and maintain pH.Carbogen (95% O₂, 5% CO₂). ijpsr.com
Force Transducer A sensitive device that measures the isometric tension (contraction and relaxation) of the tissue.Isometric force transducer (F30 HSE 372). ijpsr.com
Data Acquisition System to amplify and record the signal from the transducer.Amplifier and multi-pen recorder. ijpsr.com
Experimental Protocol Pre-contraction with an agonist followed by cumulative addition of the test compound.Pre-contraction with KCl or adrenalin; addition of cumulative doses of plant extract. ijpsr.com

In Silico Approaches: Molecular Docking and Dynamics Simulations for Target Binding

In silico or computational approaches are powerful tools in modern drug discovery and pharmacology to predict and analyze the interaction between a small molecule (ligand), such as a saponin, and its biological target (a protein or enzyme). mdpi.comresearchgate.net These methods provide insights at an atomic level, helping to elucidate mechanisms of action and guide further experimental work. researchgate.netnih.gov

Molecular Docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. mdpi.comresearchgate.net The process involves creating a three-dimensional model of the protein and its active site, often defined by a grid box. mdpi.com The ligand is then computationally "docked" into this site in various possible conformations. A scoring function is used to estimate the binding affinity, typically expressed as a negative value in kcal/mol, where a lower value indicates a stronger, more favorable interaction. mdpi.comdovepress.com For example, studies have used docking to evaluate the binding affinity of various phytochemicals against target proteins like alpha-glucosidase or lanosterol (B1674476) 14-α-demethylase, comparing their scores to standard drugs to predict their potential efficacy. dovepress.com

Table 2: Overview of In Silico Methodologies for Target Binding Analysis

MethodologyPurposeKey StepsTypical Output
Molecular Docking Predicts binding orientation and affinity of a ligand to a protein's active site.1. Prepare 3D structures of protein and ligand. 2. Define the binding site (grid box). 3. Run docking algorithm. 4. Analyze poses with a scoring function.Binding affinity/score (e.g., -7.2 kcal/mol), visualization of binding pose and interactions (e.g., hydrogen bonds). dovepress.com
Molecular Dynamics (MD) Simulation Assesses the stability and dynamic behavior of the protein-ligand complex over time.1. Use the best-docked complex as a starting point. 2. Solvate the complex in a periodic water box. 3. Run simulation for a specified time (e.g., 100 ns). 4. Analyze the resulting trajectory.RMSD & RMSF plots, analysis of interaction stability (e.g., hydrogen bond persistence), binding free energy calculations (MMPBSA/MMGBSA). mdpi.comnih.gov

Quantitative Analytical Methods for Research Purposes

Accurate quantification of saponins in plant extracts or purified samples is essential for research, standardization, and correlating chemical content with biological activity. Spectrophotometric methods offer a rapid, simple, and cost-effective means for this purpose. nih.govilmiyanjumanlar.uz

Spectrophotometric Quantification (e.g., DNS, p-anisaldehyde methods)

Spectrophotometry relies on the principle that chemical compounds absorb light at specific wavelengths. By reacting the target molecule with a chromogenic agent to produce a colored product, its concentration can be determined by measuring the absorbance of the solution. ilmiyanjumanlar.uz

The DNS (3,5-dinitrosalicylic acid) method is used to quantify reducing sugars. ilmiyanjumanlar.uzgantep.edu.tr Saponins are glycosides, meaning they have a sugar component attached to a non-sugar aglycone (sapogenin). To quantify the saponin content using the DNS method, the glycosidic bonds are first broken through acid hydrolysis to release the free reducing sugars. These sugars then react with the alkaline DNS reagent when heated, reducing the yellow 3,5-dinitrosalicylic acid to the orange-red 3-amino-5-nitrosalicylic acid. gantep.edu.trsigmaaldrich.com The intensity of the resulting color, measured by a spectrophotometer at a wavelength of around 540 nm, is proportional to the concentration of reducing sugars, which can then be correlated back to the total saponin content. gantep.edu.tr

The p-anisaldehyde-sulfuric acid method is a colorimetric assay used for the direct quantification of total saponins (both triterpenoid (B12794562) and steroidal types). nih.govmedigraphic.com In this method, the sample is reacted with a solution of p-anisaldehyde and sulfuric acid and then heated. medigraphic.comgoogle.com This reaction produces a chromophore, often with a violet or purple hue, and the absorbance is measured at a specific wavelength, such as 430 nm. medigraphic.comresearchgate.net The concentration of saponins in the sample is then determined by interpolating the absorbance value into a calibration curve prepared with a known saponin standard, such as digitonin. medigraphic.comresearchgate.net One study established a regression equation for saponoside material quantification using this method as: Abs = 0.000417649*C + 0.110798. medigraphic.com

Table 3: Comparison of Spectrophotometric Quantification Methods for Saponins

MethodPrincipleKey ReagentsMeasurement WavelengthTarget Molecule
DNS Method Measures reducing sugars after acid hydrolysis of saponins. The sugar reduces DNSA to a colored compound.3,5-dinitrosalicylic acid (DNS), Hydrochloric Acid (for hydrolysis), Sodium Hydroxide. sigmaaldrich.com~540 nm gantep.edu.trReducing sugars (e.g., glucose, fructose) released from saponins.
p-Anisaldehyde Method Direct colorimetric reaction with the saponin molecule (sapogenin part).p-anisaldehyde, Sulfuric Acid, Acetic Acid. medigraphic.comresearchgate.net~430 nm medigraphic.comresearchgate.netTotal saponins (steroidal and triterpenoid).

Future Directions and Research Perspectives on Saponoside D

Elucidating Undiscovered Biosynthetic Pathways and Enzymes

The biosynthesis of saponins (B1172615), including triterpenoid (B12794562) saponins such as Saponoside D, primarily proceeds via the isoprenoid pathway, originating from 2,3-oxidosqualene (B107256) cambridge.orgnih.gov. While the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways serve as upstream precursors for saponin (B1150181) synthesis researchgate.netmdpi.comresearchgate.net, the specific enzymes and detailed biochemical pathways involved in the complete biosynthesis of many saponins remain largely uncharacterized cambridge.orgnih.govresearchgate.net. Future research should focus on identifying the specific genetic machinery and enzymatic steps, such as those catalyzed by P450s, UGTs, and glucosidases, responsible for the hydroxylation, oxidation, and glycosylation that define this compound's complex structure nih.govmdpi.comresearchgate.net. A significant challenge in this area is the difficulty in establishing transgenic systems for numerous medicinal plants, which hinders the verification of biosynthetic pathway genes mdpi.com. Overcoming these hurdles will be crucial for understanding and potentially manipulating the production of this compound.

Identifying Novel Molecular Targets and Signaling Networks Beyond Current Knowledge

Saponins are known to influence a wide array of intracellular signaling pathways researchgate.netagricultforest.ac.me. Research into this compound should aim to identify its specific molecular targets and the signaling networks it modulates. Studies on other saponins have revealed interactions with pathways such as PI3K/AKT, ERK, NF-κB, MAPK, mTOR, JNK, and p53, as well as the cyclin D-CDK4/6-Rb pathway researchgate.netfrontiersin.orgbibliotekanauki.pl. While some saponins can interact with cell membranes, leading to pore formation and altered ionic balance, particularly at higher concentrations, their effects on intracellular signaling pathways are often observed at lower, more physiologically relevant concentrations cambridge.orgresearchgate.netumfcluj.ronih.gov. Future investigations should employ advanced chemical biology tools to precisely map this compound's engagement with these and other previously uncharacterized molecular targets, thereby elucidating its comprehensive mechanism of action.

Developing Advanced Delivery Strategies for Research Applications (e.g., Nanoemulsions, Engineered Exosomes)

A significant limitation for many triterpenes and saponins, including this compound, is their poor aqueous solubility and high lipophilicity, which can hinder their bioavailability and effective delivery in research settings researchgate.netfrontiersin.org. Nanotechnology offers promising avenues to overcome these challenges by enhancing solubility, stability, and targeted delivery frontiersin.orgacs.org. Advanced delivery strategies for this compound in research applications include the development of nanoemulsions frontiersin.orgacs.orggoogle.comgoogle.comnih.gov, liposomes frontiersin.orgacs.org, solid lipid nanoparticles, polymeric nanoparticles, magnetic nanoparticles, nanocapsules, nanospheres, dendrimers, and cyclodextrin (B1172386) complexes frontiersin.org. Phospholipid conjugation with saponin extracts has also shown potential to improve bioavailability and absorption acs.org. Nanoemulsions, for instance, can increase the concentration gradient of encapsulated lipophilic compounds, facilitating enhanced mass transport and absorption nih.gov. Furthermore, the small droplet sizes characteristic of nanoemulsions can enable passage through biological barriers, such as the pores of mucous layers, which is advantageous for topical research applications nih.gov.

Standardization of Extraction and Analytical Protocols for Enhanced Inter-Laboratory Reproducibility

The variability in saponin yield, influenced by factors such as plant tissue composition, solvent polarity, and extraction duration, poses a significant challenge to inter-laboratory reproducibility in this compound research mdpi.commdpi.com. To ensure enhanced reproducibility, future efforts must focus on the rigorous standardization of extraction and analytical protocols. This includes optimizing extraction parameters, such as solvent systems (e.g., methanol (B129727) versus ethanol), temperature, and agitation speeds, and meticulously reporting these conditions mdpi.com. Purity validation of this compound samples is critical and should involve a multi-method approach utilizing techniques such as high-resolution mass spectrometry (MS) to confirm molecular mass, high-performance liquid chromatography with diode array detection (HPLC-DAD) to detect impurities, and thin-layer chromatography (TLC) or high-performance thin-layer chromatography (HPTLC) for functional group confirmation and chemical fingerprinting jyoungpharm.orgmdpi.comajol.info. HPTLC, in particular, offers superior resolution and reproducibility for initial screenings and is recognized in pharmacopoeial standards for its cost-effectiveness and ease of use mdpi.comajol.info. Detailed documentation of experimental procedures, including retention times, Rf values, and spectral profiles, along with the publication of raw data in open-access repositories, will be essential for enabling replication and ensuring the reliability of research findings ajol.info.

Investigating Synergistic and Antagonistic Effects with Other Natural Compounds

Understanding the interactions of this compound with other natural compounds is a critical area for future research. Saponins, in general, are known to exhibit both synergistic and antagonistic effects when combined with other phytochemicals or therapeutic agents researchgate.netfrontiersin.orgnih.govamazonaws.comumons.ac.benih.gov. For instance, certain saponins have been shown to act synergistically with established chemotherapeutic drugs, enhancing their efficacy researchgate.netfrontiersin.org. Conversely, antagonistic interactions, such as the effect of cholesterol on the toxicity of some saponins, have also been observed amazonaws.com. Future studies on this compound should systematically investigate its combinatorial effects with other natural compounds, particularly those found in the same plant extracts or those with complementary biological activities. Such investigations could employ combinatorial screening approaches and mechanistic validation techniques to identify beneficial interactions and understand the underlying molecular basis of these combined effects.

Exploring Structure-Activity Relationships in Greater Depth with Advanced Chemical Biology Tools

The vast structural diversity inherent to triterpenoid saponins makes the comprehensive elucidation of their Structure-Activity Relationships (SARs) a complex yet crucial endeavor researchgate.netagricultforest.ac.meuj.edu.pl. Minor alterations in the chemical structure of saponins can lead to significant differences in their biological activities agricultforest.ac.me. SAR studies for this compound should aim to deeply explore the relationships between its specific chemical moieties (both the glycon and aglycone parts) and its observed biological effects cambridge.orgresearchgate.netnih.govuj.edu.pl. Factors such as the number and type of sugar chains, the presence and position of acyl groups, and the number of hydroxyl groups on the aglycone are known to influence the activity of saponins cambridge.orgnih.govuj.edu.pl. Future research should leverage advanced chemical biology tools, including targeted synthesis of this compound analogs, computational modeling, and high-throughput screening, to systematically map these relationships. A holistic approach that integrates structural modifications with detailed analyses of molecular mechanisms will be vital to fully understand how this compound's structure dictates its biological functions and to guide the rational design of more potent or selective derivatives.

Q & A

Q. What are the optimal chromatographic and spectroscopic methods for isolating and identifying Saponoside D in plant extracts?

To isolate this compound, researchers should employ a combination of high-performance liquid chromatography (HPLC) with UV-Vis detection and mass spectrometry (MS) for preliminary identification. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation. For reproducibility, experimental protocols must specify solvent systems (e.g., acetonitrile-water gradients), column types (e.g., C18 reverse-phase), and calibration standards .

Q. How can researchers validate the purity of this compound samples for in vitro bioactivity assays?

Purity validation requires a multi-method approach:

  • High-resolution MS to confirm molecular mass.
  • HPLC-DAD (diode array detection) to detect impurities at varying wavelengths.
  • Thin-layer chromatography (TLC) with derivatization reagents (e.g., vanillin-sulfuric acid) for functional group confirmation.
    Document retention times, Rf values, and spectral profiles in supplementary materials to enable replication .

Q. What are the primary challenges in standardizing extraction protocols for this compound across plant species?

Variability in this compound yield arises from differences in plant tissue composition, solvent polarity, and extraction duration. Researchers should:

  • Conduct pilot studies to optimize solvent systems (e.g., methanol vs. ethanol).
  • Report extraction temperatures and agitation speeds.
  • Include negative controls (e.g., solvent-only extracts) to rule out interference .

Advanced Research Questions

Q. How should experimental designs be structured to investigate the mechanism of action of this compound in cellular pathways?

  • Hypothesis-driven approach : Define specific pathways (e.g., NF-κB or MAPK signaling) and use siRNA knockdown or pharmacological inhibitors to test this compound’s target engagement.
  • Controls : Include untreated cells, solvent controls, and positive controls (e.g., known pathway activators/inhibitors).
  • Data collection : Use multiplex assays (e.g., Luminex) to quantify cytokine/chemokine levels and pair with transcriptomic analysis (RNA-seq) .

Q. How can contradictory data on this compound’s cytotoxic effects across studies be reconciled?

Contradictions often stem from differences in:

  • Cell line specificity : Test across multiple cell lines (e.g., cancer vs. non-cancer) and primary cells.
  • Dosage regimes : Compare IC50 values under varying exposure times (acute vs. chronic).
  • Assay sensitivity : Validate results using orthogonal methods (e.g., MTT assay vs. flow cytometry for apoptosis). Statistical meta-analysis of published datasets can identify confounding variables .

Q. What methodologies are recommended for studying this compound’s synergistic effects with other phytochemicals?

  • Combinatorial screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices.
  • Mechanistic validation : Employ isobologram analysis and gene expression profiling (e.g., qPCR arrays) to identify synergistic targets.
  • Data reporting : Include dose-response curves and confidence intervals for reproducibility .

Data Analysis and Reproducibility

Q. What statistical models are appropriate for analyzing dose-dependent bioactivity of this compound?

  • Non-linear regression (e.g., log-dose vs. response) to calculate EC50/IC50.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Principal component analysis (PCA) to reduce dimensionality in omics datasets.
    Report p-values, effect sizes, and power calculations in all analyses .

Q. How can researchers ensure experimental reproducibility in this compound studies?

  • Detailed protocols : Document instrument calibration, reagent lot numbers, and software versions.
  • Blinded experiments : Assign sample codes to minimize bias in data collection.
  • Replication : Include biological triplicates and independent experimental repeats.
    Publish raw data and code in open-access repositories (e.g., Zenodo) .

Tables for Methodological Reference

Analytical Technique Key Parameters Application in this compound Research
HPLC-MS/MSColumn: C18; Mobile phase: 0.1% formic acid in water/acetonitrileQuantification and structural confirmation
¹H-NMRSolvent: CD3OD; Frequency: 600 MHzIdentification of glycosidic linkages
RNA-seqLibrary prep: Poly-A selection; Depth: 30 million readsPathway analysis of bioactivity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.